![molecular formula C15H13ClF3N B2819212 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine CAS No. 1178799-27-3](/img/structure/B2819212.png)
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine” is an aromatic amine with two phenyl rings. One of the phenyl rings has a chloro substituent, and the other has a trifluoromethyl substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic aromatic substitution reactions or through the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Molecular Structure Analysis
The compound contains two phenyl rings, which are planar, and an amine group, which has a pyramidal shape. The presence of the chloro and trifluoromethyl substituents will likely influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound, being an aromatic amine, could undergo various reactions such as electrophilic substitution, oxidation, and reduction . The presence of the trifluoromethyl group could also allow for unique reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the electronegative chlorine and fluorine atoms could increase its polarity, potentially affecting its solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of compounds, including those with structures related to 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine, have been synthesized and characterized. These efforts are aimed at exploring their potential biological activities, such as antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, with some compounds showing better activity than standard drugs like metronidazole (Zaidi et al., 2015).
Antimicrobial Activity
- Novel compounds derived from this compound have been synthesized, demonstrating promising antibacterial and antifungal activities. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Vora & Vyas, 2019).
Antitumor Activity
- Research into the antitumor properties of compounds structurally related to this compound has shown potential broad-spectrum antitumor activity, emphasizing the importance of further studies to explore their therapeutic potential (Al-Suwaidan et al., 2015).
Analytical Applications
- The development of high-performance liquid chromatographic (HPLC) methods for the quantitation of related compounds and their metabolites in biological samples signifies the importance of these substances in pharmacokinetic and drug metabolism studies (Lin et al., 1998).
Environmental Impact Studies
- Investigations into the metabolism and environmental persistence of related chlorophenyl compounds offer insights into their environmental fate and potential ecological impacts. Understanding these aspects is crucial for assessing the risks associated with the use of these chemicals (Gold & Brunk, 1986).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
The compound is believed to form electron donor–acceptor (EDA) complexes with its targets, such as arylthiolate anions . This interaction can trigger an intramolecular single electron transfer (SET) reaction under certain conditions, such as visible light irradiation .
Biochemical Pathways
The formation of eda complexes and the subsequent set reaction suggest that the compound may influence redox reactions and related biochemical pathways .
Result of Action
The compound’s ability to undergo an set reaction suggests that it may influence the redox state of cells and potentially affect cellular processes that depend on redox reactions .
Action Environment
The action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is influenced by environmental factors such as light. For instance, the SET reaction it triggers in arylthiolate anions occurs under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental light conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Molecular Mechanism
Compounds with trifluoromethyl groups have been shown to undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKARRWGWWXWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
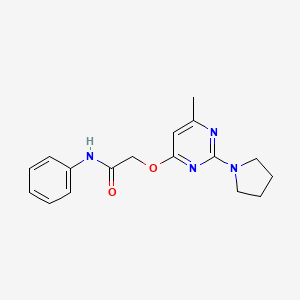
![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)
![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)
![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
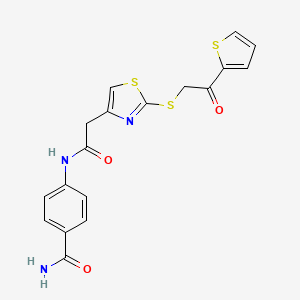
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
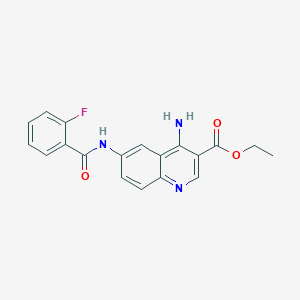
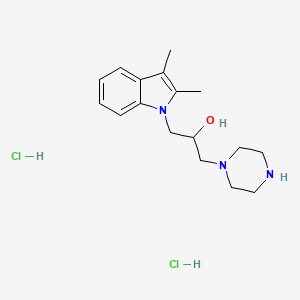
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
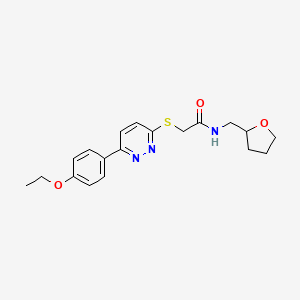
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
